PTI-1

説明

PTI-1 (hydrochloride) is a synthetic cannabinoid that contains the 1-pentyl-indole structure found in potent agonists of the central cannabinoid receptorThis compound is primarily used as an analytical reference standard in forensic and research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PTI-1 (hydrochloride) involves the reaction of 1-pentyl-1H-indole with thiazole-based side chains. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol. The compound is then crystallized to obtain a solid form .

Industrial Production Methods: Industrial production of this compound (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated as a crystalline solid for distribution .

化学反応の分析

Types of Reactions: PTI-1 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole or thiazole rings .

科学的研究の応用

PTI-1 (hydrochloride) has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: Studied for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of cannabinoid receptor agonists.

Industry: Utilized in the development and testing of new synthetic cannabinoids and related compounds

作用機序

PTI-1 (塩酸塩) は、中枢カンナビノイド受容体 (CB1) に結合することにより作用を発揮します。この相互作用により、アデニル酸シクラーゼの阻害、イオンチャネルの調節、およびマイトジェン活性化プロテインキナーゼ (MAPK) の活性化を含むさまざまな細胞内シグナル伝達経路が活性化されます。 これらの経路は、化合物の生理的および薬理学的効果に貢献しています .

類似の化合物:

JWH 018: 同様の 1-ペンチル-インドール構造を持つ別の合成カンナビノイド。

AM-2201: フッ素化された側鎖を含みますが、this compound (塩酸塩) と構造的に類似しています。

CP 47,497: 異なるコア構造ですが、同様の薬理学的特性を持つ合成カンナビノイド.

独自性: this compound (塩酸塩) は、その特定のチアゾール系側鎖によって独特です。これは、他の合成カンナビノイドとは異なります。 この構造的特徴は、カンナビノイド受容体に対する独特の結合親和性と選択性、および独自の薬理学的プロファイルに寄与する可能性があります .

類似化合物との比較

JWH 018: Another synthetic cannabinoid with a similar 1-pentyl-indole structure.

AM-2201: Contains a fluorinated side chain but shares structural similarities with PTI-1 (hydrochloride).

CP 47,497: A synthetic cannabinoid with a different core structure but similar pharmacological properties.

Uniqueness: this compound (hydrochloride) is unique due to its specific thiazole-based side chain, which distinguishes it from other synthetic cannabinoids. This structural feature may contribute to its distinct binding affinity and selectivity for cannabinoid receptors, as well as its unique pharmacological profile .

生物活性

PTI-1, known as a significant oncogene, has been extensively studied for its biological activity, particularly in the context of cancer. This article delves into the mechanisms through which this compound influences tumorigenesis, its role in cellular transformation, and the implications for therapeutic interventions.

Overview of this compound

This compound is associated with the regulation of elongation factor 1-alpha (EF-1α), a protein crucial for protein synthesis. Mutations or aberrant expression of this compound can lead to the production of mutant proteins that contribute to oncogenic processes. Research indicates that this compound expression is linked to aggressive tumor phenotypes in various cancer models.

Oncogenic Properties

Studies have demonstrated that stable expression of the full-length this compound gene in normal rat embryo fibroblast cells (CREF-Trans 6) induces a tumorigenic phenotype when injected into athymic nude mice. The following findings summarize the biological activity of this compound:

- Tumorigenicity : Cells expressing this compound exhibited significant tumor formation capabilities compared to controls lacking this compound expression .

- Antisense Inhibition : The use of antisense oligonucleotides targeting this compound resulted in reversion of transformed cells to a more normal morphology and reduced anchorage-independent growth, indicating that blocking this compound can suppress its oncogenic effects .

Table 1: Summary of Experimental Findings on this compound

Research Insights

Recent studies have further elucidated the role of this compound in cancer biology:

- Colony Formation Assays : Transfection assays using antisense constructs against this compound showed a marked decrease in colony formation in multiple cancer cell lines, including DU-145 and T47D, reinforcing the notion that this compound is critical for maintaining the transformed phenotype .

- Mechanistic Insights : The interaction between this compound and EF-1α suggests that aberrant signaling pathways activated by this compound contribute to neoplastic transformation. The competitive interaction between antisense constructs and endogenous transcripts may explain the observed effects on cellular morphology and growth .

Implications for Therapy

The findings regarding this compound's role as an oncogene open avenues for targeted therapies:

- Gene Therapy : Targeting this compound with antisense oligonucleotides could provide a novel approach to treat cancers where this compound is overexpressed.

- Diagnostic Potential : Given its association with aggressive cancer phenotypes, this compound may serve as a biomarker for diagnosis and prognosis in prostate and potentially other cancers.

特性

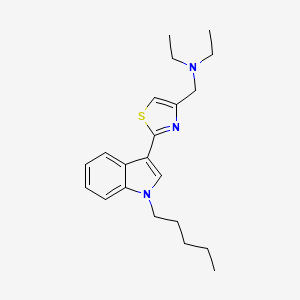

IUPAC Name |

N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNLLVFKBKMRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032545 | |

| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-46-2 | |

| Record name | N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PTI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE9R26430 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。